

Application Note: N-Alkylation of (3-Methoxypropyl)(methyl)amine via Reductive Amination

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Compound of Interest

Compound Name: (3-Methoxypropyl)(methyl)amine

Cat. No.: B1315079

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Introduction

N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the generation of tertiary amines which are prevalent in pharmaceuticals, agrochemicals, and other functional materials. **(3-Methoxypropyl)(methyl)amine** is a valuable building block, and its N-alkylation to form tertiary amines can lead to the synthesis of novel compounds with potential biological activity. The methoxy group in such molecules can influence physicochemical properties and ligand-target binding.^[1] This application note details a robust and selective protocol for the N-alkylation of **(3-Methoxypropyl)(methyl)amine** using a one-pot reductive amination procedure with a model aldehyde.

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.^{[2][3]} This process involves the reaction of an amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced *in situ* to the corresponding tertiary amine.^{[2][4]} This one-pot approach is often preferred over direct alkylation with alkyl halides, as it can mitigate the issue of over-alkylation and the formation of quaternary ammonium salts.^[5]

This protocol utilizes sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) as the reducing agent. $\text{NaBH}(\text{OAc})_3$ is a mild and selective hydride reagent that is particularly effective for reductive aminations.^{[6][7]} It is less reactive towards aldehydes and ketones compared to the intermediate iminium ion, which allows for the efficient formation of the desired tertiary amine

with minimal side reactions.^[6] The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature.^[7]

Experimental Protocol: N-Alkylation of (3-Methoxypropyl)(methyl)amine with Isovaleraldehyde

This protocol describes the synthesis of N-isopentyl-N-(3-methoxypropyl)-N-methylamine.

Materials:

- **(3-Methoxypropyl)(methyl)amine (≥98%)**
- Isovaleraldehyde (≥97%)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (97%)
- 1,2-Dichloroethane (DCE), anhydrous (99.8%)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or nitrogen supply for inert atmosphere
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add **(3-Methoxypropyl)(methyl)amine** (1.0 eq).
- Add anhydrous 1,2-dichloroethane (DCE) to dissolve the amine.
- To the stirred solution, add isovaleraldehyde (1.1 eq).
- Allow the mixture to stir at room temperature for 20-30 minutes.
- In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of **(3-Methoxypropyl)(methyl)amine** with various aldehydes.

Table 1: Reaction Parameters for the Synthesis of Tertiary Amines

Entry	Aldehyde	Amine:Aldehyde de:NaBH(OAc) z Ratio	Solvent	Reaction Time (h)
1	Isovaleraldehyde	1 : 1.1 : 1.5	DCE	3
2	Benzaldehyde	1 : 1.1 : 1.5	DCE	4
3	Cyclohexanecarb oxaldehyde	1 : 1.1 : 1.5	DCE	3.5
4	4- Methoxybenzaldehyde	1 : 1.1 : 1.5	DCE	5

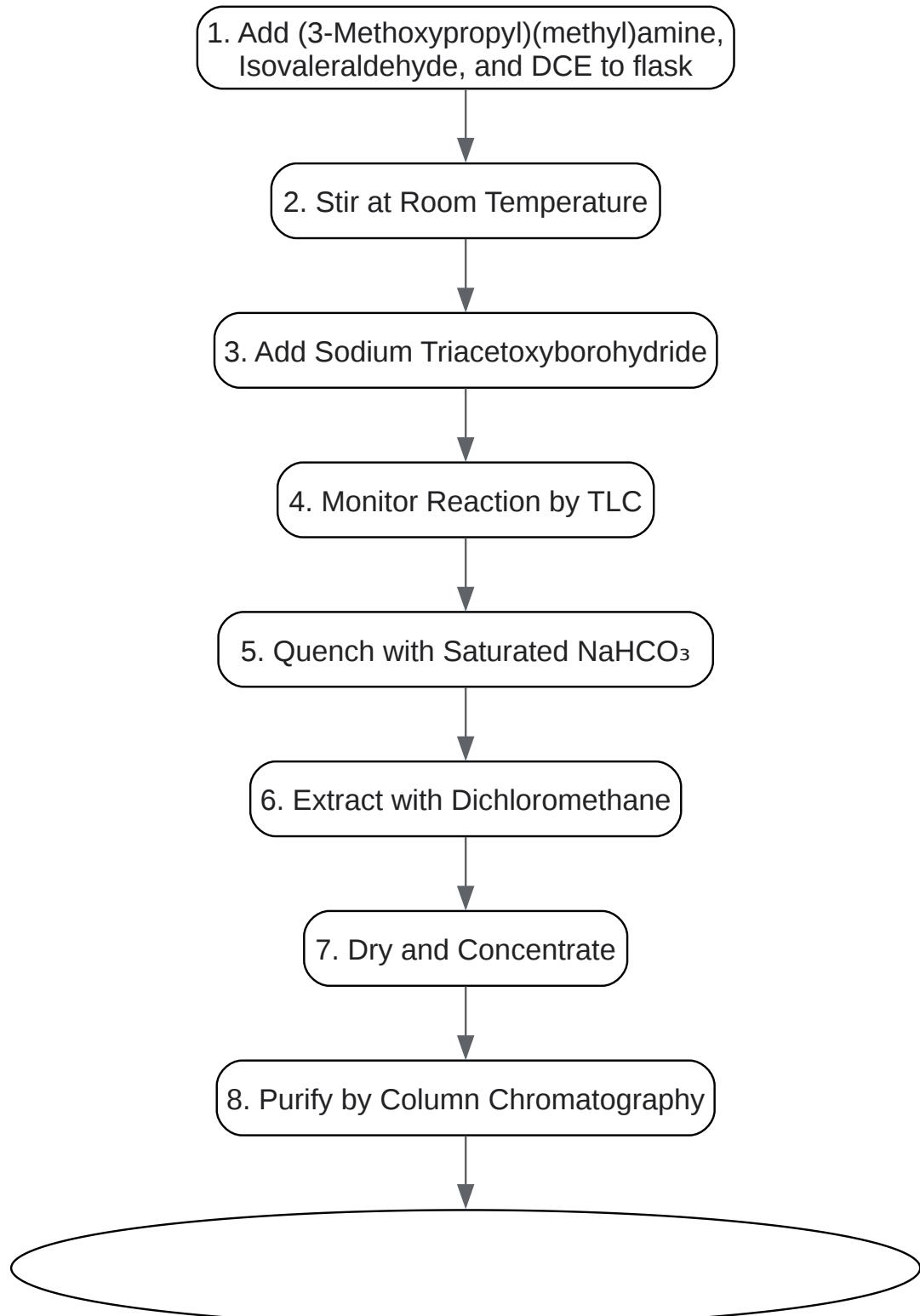
Table 2: Yields and Product Characterization

Entry	Product Name	Isolated Yield (%)	Purity (%)
1	N-Isopentyl-N-(3-methoxypropyl)-N-methylamine	88	>95
2	N-Benzyl-N-(3-methoxypropyl)-N-methylamine	92	>95
3	N-(Cyclohexylmethyl)-N-(3-methoxypropyl)-N-methylamine	85	>95
4	N-(4-Methoxybenzyl)-N-(3-methoxypropyl)-N-methylamine	90	>95

Yields and purity are representative and may vary based on experimental conditions and purification.

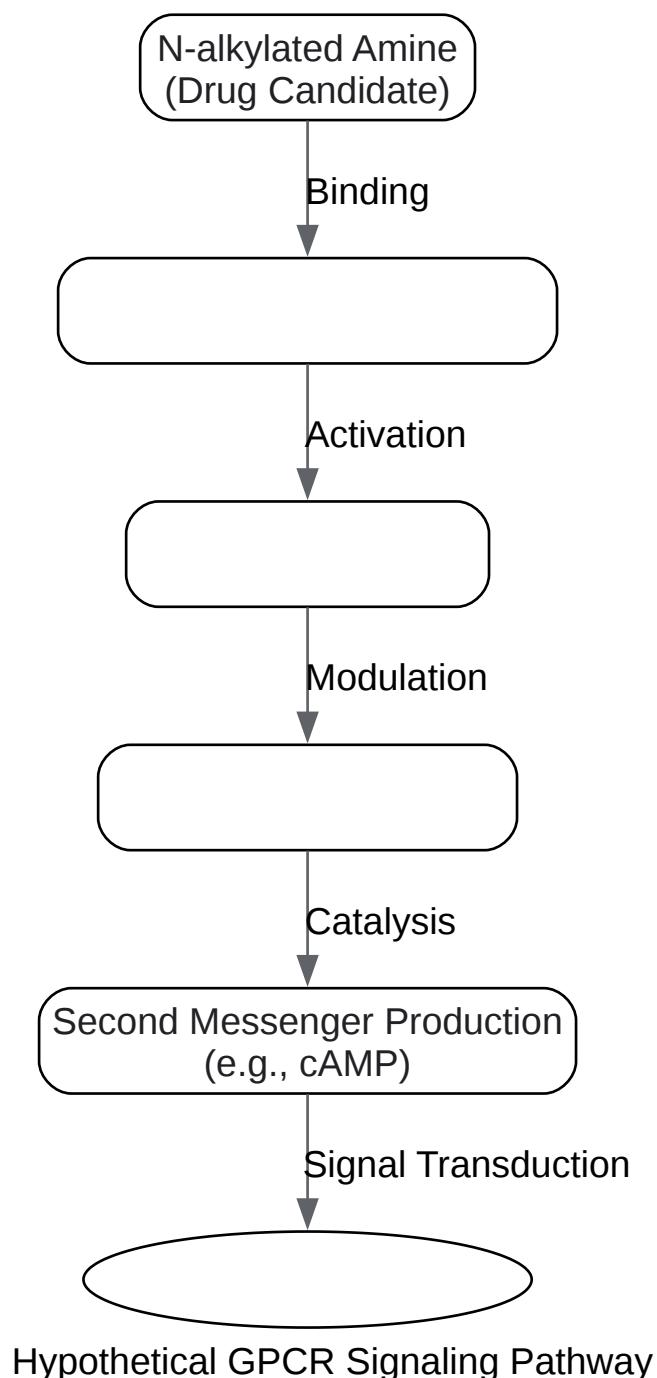
Visualizations

Experimental Workflow

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Caption: Experimental workflow for the N-alkylation of (3-Methoxypropyl)(methyl)amine.

Hypothetical Signaling Pathway



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Caption: Hypothetical signaling pathway involving a GPCR targeted by an N-alkylated amine.

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